molecular formula C10H14ClN3 B11888647 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine hydrochloride

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine hydrochloride

Katalognummer: B11888647
Molekulargewicht: 211.69 g/mol
InChI-Schlüssel: PHPRJHFYDHEMDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The compound has a molecular formula of C10H13ClN2 and is often used in scientific research due to its unique properties.

Vorbereitungsmethoden

The synthesis of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine hydrochloride can be achieved through various synthetic routes. One common method involves the functionalization of imidazo[1,2-a]pyridines via radical reactions. This process can be carried out using transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield imidazo[1,2-a]pyridine derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects and its role in various biochemical pathways. In industry, it is used in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine hydrochloride can be compared with other similar compounds, such as 2-(8-Ethoxyimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride and [(8-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride . These compounds share similar structural features but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific functional groups and their influence on its reactivity and interactions.

Eigenschaften

Molekularformel

C10H14ClN3

Molekulargewicht

211.69 g/mol

IUPAC-Name

2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C10H13N3.ClH/c1-8-3-2-6-13-7-9(4-5-11)12-10(8)13;/h2-3,6-7H,4-5,11H2,1H3;1H

InChI-Schlüssel

PHPRJHFYDHEMDF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CN2C1=NC(=C2)CCN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.